molecular formula C5H5NO2 B1529581 4-Oxotetrahydrofuran-3-carbonitrile CAS No. 856945-68-1

4-Oxotetrahydrofuran-3-carbonitrile

Cat. No. B1529581
M. Wt: 111.1 g/mol
InChI Key: WSRDUDNWEFKOHH-UHFFFAOYSA-N
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Description

4-Oxotetrahydrofuran-3-carbonitrile is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.1 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Oxotetrahydrofuran-3-carbonitrile involves two stages . In the first stage, glycolic acid methyl ester reacts with potassium tert-butylate in tetrahydrofuran at 0°C for approximately 10 minutes . In the second stage, acrylonitrile is added to the mixture in tetrahydrofuran at 20°C and stirred for 3 hours . The reaction yields a light brown oil .


Molecular Structure Analysis

The molecular structure of 4-Oxotetrahydrofuran-3-carbonitrile consists of five carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

4-Oxotetrahydrofuran-3-carbonitrile has a predicted density of 1.22±0.1 g/cm3 and a predicted boiling point of 297.9±40.0 °C . Its exact mass is 111.03200 .

Scientific Research Applications

Oxidative Cyclizations

4,5-Dihydrofuran-3-carbonitriles have been synthesized through oxidative cyclizations of various 3-oxopropanenitriles, using manganese(III) acetate. These cyclizations result in good yields, particularly when using 2-thienyl substituted alkenes, indicating potential applications in synthetic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Spectroscopic Characterization and Nonlinear Optics

Studies on derivatives of 4-oxotetrahydrofuran-3-carbonitrile have involved detailed spectroscopic characterization, including FT-IR, NMR, and UV-Vis absorption. These studies also explore their nonlinear optical (NLO) properties, making these compounds relevant for optoelectronic applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Ring Contraction Synthesis

Ring contraction of 2H-pyran-2-ones to synthesize 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles has been achieved. This process is significant for the creation of highly functionalized α, β-unsaturated γ-butyrolactones, indicating applications in medicinal and organic chemistry (Sil, Sharon, Maulik, & Ram, 2004).

Crystallographic and Structural Analysis

Crystallographic analysis of dihydrofuran carbonitrile derivatives has provided insights into their coordinated compliance with certain exchange rules. This understanding aids in the development of isomorphous and isostructural compounds, potentially useful in drug design and material sciences (Swamy et al., 2020).

Antibacterial and Antifungal Activities

Several derivatives of 4-oxotetrahydrofuran-3-carbonitrile have been synthesized and tested for their antibacterial and antifungal activities. These studies have shown promising results against various bacteria and fungi, highlighting potential applications in pharmaceutical research (Loğoğlu et al., 2010).

Photovoltaic Properties and Applications

Derivatives of 4-oxotetrahydrofuran-3-carbonitrile have been studied for their photovoltaic properties. They have shown potential applications in organic-inorganic photodiode fabrication, indicating their relevance in the field of renewable energy and solar cell technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety And Hazards

4-Oxotetrahydrofuran-3-carbonitrile should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is advised against use for medicinal, household, or other uses .

properties

IUPAC Name

4-oxooxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-1-4-2-8-3-5(4)7/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRDUDNWEFKOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxotetrahydrofuran-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EA Stylianaki, C Magkrioti, EM Ladopoulou… - European Journal of …, 2023 - Elsevier
… 3b), 4-oxotetrahydrofuran-3-carbonitrile (g) was initially made through the reaction of methyl 2-hydroxyacetate (e) with acrylonitrile (f) in the presence of t-BuOK [26]. Then, (g) reacted …
Number of citations: 1 www.sciencedirect.com
PR Chheda, N Nieto, S Kaur, JM Beck, JR Beck… - European journal of …, 2022 - Elsevier
… : To a solution of 4-oxotetrahydrofuran-3-carbonitrile (10) (90 … ): To a solution of 4-oxotetrahydrofuran-3-carbonitrile (10) (90 … : To a solution of 4-oxotetrahydrofuran-3-carbonitrile (10) (90 …
Number of citations: 2 www.sciencedirect.com
PR Chheda - 2020 - search.proquest.com
Drug discovery and development for any disease is a long process involving several key steps like hit identification, lead identification, and lead optimization. Screening a large set of …
Number of citations: 0 search.proquest.com
NS Nieto - 2023
Number of citations: 2

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